molecular formula C15H23N3O2 B3366906 4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 150812-38-7

4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B3366906
CAS RN: 150812-38-7
M. Wt: 277.36 g/mol
InChI Key: VBSVOQDOXQGNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 150812-38-7 . It has a molecular weight of 277.37 and its IUPAC name is tert-butyl 4-(4-pyridinylmethyl)-1-piperazinecarboxylate . The compound is a white solid .


Molecular Structure Analysis

The molecular formula of this compound is C15H23N3O2 . The InChI code is 1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7H,8-12H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a white solid . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Potential Applications in CNS Drug Development

Piperazine derivatives are extensively studied for their central nervous system (CNS) activity, offering a promising avenue for developing novel therapeutic agents. Heterocycles containing nitrogen, such as piperazine, play a significant role in medicinal chemistry, particularly in synthesizing compounds targeting CNS disorders. These structures can potentially lead to new drugs with reduced adverse effects like addiction or tolerance (Saganuwan, 2017).

Role in Asymmetric Synthesis

Tert-butanesulfinamide, related to tert-butyl ester groups, has been highlighted for its critical role in the asymmetric synthesis of amines, including N-heterocycles. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, and azetidines, which are crucial in natural products and therapeutically relevant compounds (Philip et al., 2020).

Biopolymer Modification and Drug Delivery

The modification of biopolymers using esterification processes involving tert-butyl ester functionalities has been explored for generating biopolymers with specific properties. These modifications can lead to the development of new materials for drug delivery applications, suggesting a potential area where the subject compound could find application (Petzold-Welcke et al., 2014).

Synthetic Routes and Pharmaceutical Intermediates

Investigations into the synthetic routes of pharmaceutical compounds, such as vandetanib, have identified tert-butyl ester derivatives as critical intermediates. This insight underlines the importance of such chemical structures in the industrial synthesis of drugs, offering high yields and commercial value (Mi, 2015).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSVOQDOXQGNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Amine preparation: a mixture of 1-BOC-piperazine (2 g), 4-pyridine carboxaldehyde (1.26 g), sodium triacetoxyborohydride (2.96 g) and acetic acid (0.6 mL) was stirred together in dry 1,2-dichloroethane (15 mL) at room temperature. After 4 h the reaction was quenched with saturated NaHCO3 solution and extracted with DCM, dried (Na2SO4), filtered and concentrated in vacuo to give 4-pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester (3g). Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, which was isolated as the hydrochloride salt.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.